tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
tert-Butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from commercially available 4-bromo-1H-indole, a series of reactions including Vilsmeier formylation, reduction, and protection steps can be employed to construct the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can participate in oxidation reactions under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolo[2,3-d]pyrimidine core allows for substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield alcohol derivatives, while substitution can introduce various functional groups into the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate serves as a valuable intermediate for constructing more complex molecules. Its unique structure allows for the development of novel synthetic pathways and the exploration of new chemical reactions .
Biology and Medicine: Its pyrrolo[2,3-d]pyrimidine core is a common motif in many bioactive molecules, making it a promising candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- tert-Butyl 4-oxo-octahydro-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Uniqueness: tert-Butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the oxo group at the 4-position and the tert-butyl ester at the 7-position distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVZDFNZMOMTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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